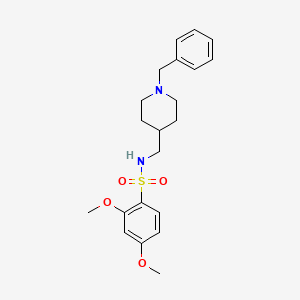

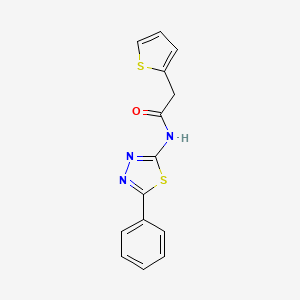

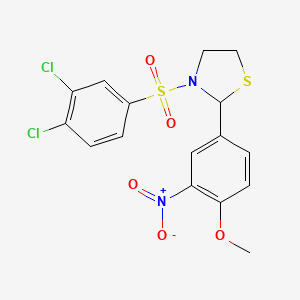

N-((1-苄基哌啶-4-基)甲基)-2,4-二甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzylpiperidine, which is a class of compounds that often have pharmaceutical applications . Benzylpiperidine derivatives are present in more than twenty classes of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction . The crystal structure is often monoclinic Cc with unit cell parameters .Chemical Reactions Analysis

Piperidine derivatives have been the subject of extensive research, with a focus on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques like NMR spectroscopy and single-crystal X-ray diffraction .科学研究应用

DNA结合和抗癌活性

研究表明,包括N-((1-苄基哌啶-4-基)甲基)-2,4-二甲氧基苯磺酰胺衍生物在内的混合配体铜(II)-磺酰胺配合物在DNA结合、DNA切割、遗传毒性和抗癌活性方面具有潜力。这些配合物与DNA的相互作用程度不同,这受磺酰胺衍生物的影响。这种相互作用对它们的遗传毒性和抗癌特性有重要影响,特定的配合物对人类肿瘤细胞(如结肠腺癌和白血病T淋巴细胞)表现出有效的抗增殖活性,主要是通过凋亡。这些化合物在DNA切割中的有效性和它们的抗增殖能力突出了它们在癌症治疗中作为治疗剂的潜力(González-Álvarez et al., 2013)。

抗菌和抗炎特性

包括类似于N-((1-苄基哌啶-4-基)甲基)-2,4-二甲氧基苯磺酰胺的磺酰胺衍生物在内的磺酰胺衍生物已被合成并研究了它们的潜在抗菌特性和脂氧合酶抑制活性。这些化合物在抑制各种细菌菌株方面显示出有希望的结果,表明它们作为细菌感染治疗剂的潜力。此外,它们对脂氧合酶的抑制作用表明在治疗炎症性疾病中可能发挥作用,这提供了一种双重功能,可能有利于新药的开发(Abbasi et al., 2017)。

癌症治疗中缺氧诱导因子-1通路的抑制

对类似于N-((1-苄基哌啶-4-基)甲基)-2,4-二甲氧基苯磺酰胺的芳基磺酰胺类似物的构效关系的研究已经确定了它们作为缺氧诱导因子-1(HIF-1)通路的抑制剂的潜力,HIF-1通路是肿瘤生长和癌症进展的关键调节因子。这些发现表明,对磺酰胺衍生物的修饰可以增强它们的药理特性,使它们成为癌症治疗的可行候选物,特别是在靶向HIF-1通路以抑制肿瘤生长方面(Mun et al., 2012)。

未来方向

作用机制

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.

Mode of Action

It is known to interact with its target, acetylcholinesterase, and potentially inhibit its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Biochemical Pathways

The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway. By inhibiting the breakdown of acetylcholine, it can enhance the signaling in this pathway . The downstream effects of this could include increased muscle contraction, enhanced memory and learning, and potentially other effects depending on the specific location of the cholinergic neurons.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties would significantly impact the compound’s bioavailability and overall pharmacological effect.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on its interaction with Acetylcholinesterase and the resulting changes in acetylcholine concentrations. Potential effects could include enhanced neuronal signaling, increased muscle contraction, and improved memory and learning .

Action Environment

The action, efficacy, and stability of N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide could be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and potentially other factors. Specific information about how these factors might influence the compound’s action is currently unavailable .

属性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-26-19-8-9-21(20(14-19)27-2)28(24,25)22-15-17-10-12-23(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,22H,10-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBPNRSJFQAMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2853849.png)

![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2853851.png)

![2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2853852.png)

![1-Deoxy-1-[methyl([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B2853855.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((1,3,3-trimethylbicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2853858.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2853865.png)